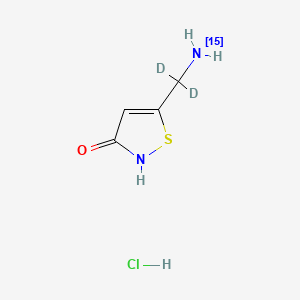

Thiomuscimol-15N,d2 Hydrochloride

Description

Thiomuscimol-15N,d2 Hydrochloride (CAS 1346603-53-9) is a deuterium- and nitrogen-15-labeled derivative of thiomuscimol, a structural analogue of γ-aminobutyric acid (GABA). Produced by Toronto Research Chemicals (TRC) and distributed globally via partnerships such as Wuhan AmyJet Scientific Co., Ltd., this compound is utilized in biomedical research for tracing metabolic pathways and receptor interactions . Its isotopic labeling enables precise detection in mass spectrometry and nuclear magnetic resonance (NMR) studies.

Properties

IUPAC Name |

5-[azanyl(dideuterio)methyl]-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS.ClH/c5-2-3-1-4(7)6-8-3;/h1H,2,5H2,(H,6,7);1H/i2D2,5+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMDUUKGGXITKKB-NCNFAYJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SNC1=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=O)NS1)[15NH2].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30858475 | |

| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346603-53-9 | |

| Record name | 5-[(~15~N)Amino(~2~H_2_)methyl]-1,2-thiazol-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30858475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Thiomuscimol-15N,d2 Hydrochloride involves the incorporation of isotopic labels, specifically nitrogen-15 and deuterium. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce the isotopic labels. The final product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

Thiomuscimol-15N,d2 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Thiomuscimol-15N,d2 Hydrochloride serves as a valuable tool in the field of medicinal chemistry for several reasons:

- Structural Elucidation : The use of isotopically labeled compounds allows researchers to trace metabolic pathways and interactions within biological systems. This is particularly useful in understanding how drugs like Thiomuscimol interact with their targets at the molecular level .

- Receptor Binding Studies : As a GABAA receptor agonist, this compound can be employed to study receptor-ligand interactions. The isotopic labeling aids in distinguishing between endogenous and exogenous sources of the ligand during experiments, providing clearer insights into binding affinities and mechanisms .

Neuropharmacological Research

This compound has significant implications in neuropharmacology:

- GABAergic Activity : By acting as an agonist at GABAA receptors, it helps elucidate the role of GABAergic signaling in various neurological conditions. This is crucial for developing treatments for anxiety, epilepsy, and other disorders linked to GABA dysfunction .

- Behavioral Studies : The compound can be utilized in animal models to assess its effects on behavior, providing insights into its potential therapeutic effects or side effects associated with GABA modulation .

Case Studies and Experimental Findings

Several studies highlight the applications of this compound:

Mechanism of Action

Thiomuscimol-15N,d2 Hydrochloride exerts its effects by binding to the GABAA receptor, a type of receptor in the central nervous system that mediates inhibitory neurotransmission. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability .

Comparison with Similar Compounds

Muscimol-15N,d2 Hydrochloride (CAS 1346602-01-4)

Muscimol-15N,d2 Hydrochloride is the closest structural analogue to Thiomuscimol-15N,d2 Hydrochloride. Key comparisons include:

The sulfur substitution in Thiomuscimol may reduce metabolic stability compared to Muscimol, though direct data are lacking. Both compounds share isotopic labeling for tracking but differ in electronic properties due to sulfur’s larger atomic radius and polarizability .

Unlabeled Thiomuscimol and Muscimol

Unlabeled counterparts provide baseline

- Muscimol Free Base (CAS 3579-03-1) : A well-characterized GABAA receptor agonist with high BBB permeability. Its toxicity limits therapeutic use but validates its role in research .

- Thiomuscimol: The thio-analogue’s receptor binding profile is less studied, though sulfur substitution is known to modulate receptor kinetics in related compounds (e.g., thiocolchicoside vs. colchicine).

Comparison with Isotopically Labeled Analogues

DL-Lysine-15N2 Hydrochloride

DL-Lysine-15N2 Hydrochloride (Hölzel Diagnostika) shares isotopic labeling but belongs to a distinct chemical class (amino acid vs. GABA analogue). Comparisons highlight:

Other GABAergic Isotopic Standards

Compounds like <sup>13</sup>C-GABA or deuterated baclofen are used in similar contexts but lack the isoxazole ring, reducing structural overlap. Thiomuscimol-15N,d2’s niche lies in its dual isotopic labels and sulfur-based modifications.

Handling and Stability Considerations

This compound likely shares handling challenges with Muscimol-15N,d2 Hydrochloride, which is a controlled substance with a short shelf life and strict storage requirements (-20°C, desiccated) . Both are typically made-to-order, reflecting their specialized use and instability .

Biological Activity

Thiomuscimol-15N,d2 Hydrochloride is a synthetic compound that serves as a labeled analog of thiomuscimol, which is known for its role as a GABA_A receptor agonist. This article delves into the biological activity of this compound, highlighting its mechanism of action, research applications, and relevant case studies.

Overview of this compound

Chemical Properties:

- CAS Number: 1346603-53-9

- Molecular Formula: C4H5D2ClN^15NOS

- Molecular Weight: Approximately 169.63 g/mol

- IC50 Value: 19 nM (indicating its potency as a GABA_A receptor agonist)

This compound is primarily utilized in scientific research to explore the GABAergic system, particularly its implications in neurological disorders. The incorporation of isotopic labels (nitrogen-15 and deuterium) allows for enhanced tracking and analysis in biochemical experiments.

This compound mimics the neurotransmitter GABA by binding to GABA_A receptors in the central nervous system. This binding leads to the opening of chloride ion channels, resulting in increased chloride influx into neurons. The consequent hyperpolarization of neurons reduces their excitability, thus exerting an inhibitory effect on neuronal activity.

Research Applications

This compound is widely used in various fields:

- Neurochemistry:

- Pharmacology:

-

Analytical Chemistry:

- Used as a reference standard for the identification and quantification of compounds in complex biological matrices .

Comparative Analysis with Similar Compounds

| Compound | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Thiomuscimol | Non-labeled version | GABA_A receptor agonist | Naturally occurring analog |

| Muscimol | Related structure | GABA_A receptor agonist | Psychoactive compound from mushrooms |

| Gaboxadol | Similar functional groups | Selective GABA_A receptor agonist | Higher selectivity for tonic inhibition |

This compound's isotopic labeling differentiates it from these compounds, providing distinct advantages for research applications focused on the GABAergic system.

Case Studies and Research Findings

-

GABA_A Receptor Binding Studies:

A study demonstrated that thiomuscimol derivatives exhibit potent binding properties for GABA_A receptors, effectively displacing [^3H]GABA and [^3H]gabazine. This suggests that these compounds can be utilized to study receptor dynamics and pharmacological profiles . -

Therapeutic Potential:

Research indicates that thiomuscimol analogs can provoke significant neurological responses, such as convulsions upon intravenous administration, highlighting their potential utility in modeling seizure disorders . -

Isotopic Labeling Benefits:

The use of this compound has been pivotal in elucidating the pharmacokinetics of GABAergic drugs, allowing researchers to track metabolic pathways more accurately due to the distinct isotopic signatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.